

## Head-to-Head Comparison: XCT-790 and C29 as ERRα Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Estrogen-Related Receptor Alpha (ERRα) inverse agonists: XCT-790 and C29. ERRα, an orphan nuclear receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic target in various diseases, including cancer. Understanding the distinct profiles of these inhibitory compounds is crucial for advancing research and development in this area.

## **Quantitative Performance Data**

The following tables summarize the key quantitative parameters for XCT-790 and C29, based on available experimental data.

Table 1: In Vitro Potency and Selectivity



| Parameter                   | XCT-790                                       | C29                                                                     | Reference(s) |
|-----------------------------|-----------------------------------------------|-------------------------------------------------------------------------|--------------|
| ERRα IC50                   | 0.37 μM (370 nM)                              | 40 nM (TR-FRET assay)600 nM (luciferase reporter assay)                 | [1][2][3]    |
| ERRy Activity               | Inactive at<br>concentrations below<br>10 μΜ  | ~70-fold less potent than on ERR $\alpha$ (IC50 = 2.8 $\mu$ M)          | [2][3]       |
| ERα/ERβ Activity            | Inactive at<br>concentrations below<br>10 µM  | No significant activity<br>(IC50 ≥ 6.3 μM)                              | [2][3]       |
| Inverse Agonist<br>Efficacy | ~65% inhibition of ERRα constitutive activity | ~40% inhibition of ERRα constitutive activity (partial inverse agonist) | [4]          |

Table 2: Cellular and In Vivo Activity



| Parameter                 | XCT-790                                                                                                             | C29                                                                                                       | Reference(s) |
|---------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------|
| Cellular Effects          | Induces apoptosis,<br>reduces cell viability in<br>various cancer cell<br>lines, causes cell<br>cycle arrest.[2][5] | Reduces cell proliferation and viability in cancer cell lines.[3][6]                                      | [2][3][5][6] |
| In Vivo Efficacy          | Inhibits tumor growth<br>and angiogenesis in<br>xenograft models.[2]                                                | Improves insulin sensitivity and glucose tolerance in rodent models of obesity and diabetes.[3]           | [2][3]       |
| Off-Target Effects        | Potent mitochondrial uncoupler, independent of ERRα activity.[7][8][9]                                              | Minimal interaction<br>with a panel of 51<br>receptors and ion<br>channels, and 50<br>protein kinases.[3] | [3][7][8][9] |
| Pharmacokinetics (rodent) | Not explicitly detailed in the provided results.                                                                    | t1/2 = 7.8 h, Cmax =<br>6.3 μg/mL (10 mg/kg,<br>p.o.).[3]                                                 | [3]          |

## **Signaling Pathways and Mechanisms of Action**

ERR $\alpha$  primarily functions by forming a complex with coactivators, most notably PGC-1 $\alpha$  and PGC-1 $\beta$ , to regulate the transcription of genes involved in cellular metabolism.[1][10] This includes genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[10][11] In cancer, this pathway can be hijacked to meet the high energetic demands of tumor cells.[12][13]





Click to download full resolution via product page

**Figure 1.** Simplified ERRα signaling pathway.

Both XCT-790 and C29 are inverse agonists, meaning they bind to ERR $\alpha$  and reduce its constitutive activity. They achieve this by disrupting the interaction between ERR $\alpha$  and its coactivators, thereby preventing the transcription of its target genes.





Click to download full resolution via product page

**Figure 2.** Mechanism of action for ERR $\alpha$  inverse agonists.

A significant distinction is the off-target effect of XCT-790 as a mitochondrial uncoupler.[7][8][9] This activity is independent of ERRα and can lead to a rapid depletion of cellular ATP, which should be considered when interpreting experimental results.[7] C29 has been shown to have a cleaner off-target profile in the panels tested.[3]

## **Experimental Protocols**

Below are summaries of the key experimental methodologies used to characterize XCT-790 and C29.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to nuclear receptors and their effect on coactivator interaction.



Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide).[14] When the receptor and coactivator interact, the fluorophores are in close proximity, resulting in a FRET signal.[14] An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

#### General Protocol:

- The ERRα ligand-binding domain (LBD), often GST-tagged, is incubated with a terbiumlabeled anti-GST antibody.
- A fluorescently labeled peptide from a coactivator like PGC- $1\alpha$  is added.
- The test compound (XCT-790 or C29) is added at various concentrations.
- After an incubation period, the fluorescence is measured using a plate reader capable of time-resolved detection, calculating the ratio of acceptor to donor emission.[15][16]
- The IC50 value is determined from the dose-response curve.





Click to download full resolution via product page

Figure 3. Workflow for a TR-FRET assay.

## **Luciferase Reporter Gene Assay**



This cell-based assay measures the transcriptional activity of ERR $\alpha$  in response to a test compound.

Principle: Cells are co-transfected with an expression vector for ERRα (or a GAL4-ERRα LBD fusion) and a reporter vector containing a luciferase gene downstream of ERRα-responsive elements (or GAL4 upstream activating sequences).[17][18] The binding of active ERRα to these elements drives the expression of luciferase. An inverse agonist will reduce this expression, leading to a decrease in the luminescent signal.

#### General Protocol:

- HEK293T or other suitable cells are plated in multi-well plates.
- Cells are transiently transfected with the ERRα expression vector and the luciferase reporter vector. A control vector expressing Renilla luciferase is often included for normalization.[19]
- After an incubation period to allow for protein expression, the cells are treated with the test compound at various concentrations.
- Following treatment, cells are lysed, and luciferase and Renilla activities are measured using a luminometer and appropriate substrates.[19]
- The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 value is calculated.

## **CellTiter-Glo® Luminescent Cell Viability Assay**

This assay is used to determine the number of viable cells in culture based on the quantification of ATP.

- Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[20] Since ATP is a marker of metabolically active cells, the signal is directly proportional to the number of viable cells.[20]
- General Protocol:



- Cells are plated in opaque-walled multi-well plates and treated with the test compound for the desired duration.[21][22]
- The plate is equilibrated to room temperature.[21]
- A volume of CellTiter-Glo® Reagent equal to the volume of culture medium is added to each well.[20][22]
- The contents are mixed on an orbital shaker to induce cell lysis.
- After a brief incubation to stabilize the luminescent signal, the luminescence is recorded using a plate reader.[21][22]

## **Summary and Conclusion**

Both XCT-790 and C29 are valuable tools for studying the function of ERRa.

- XCT-790 is a well-characterized and potent ERRα inverse agonist.[2] Its significant off-target
  effect as a mitochondrial uncoupler is a critical consideration for experimental design and
  data interpretation.[7][8][9] This compound may be more suitable for studies where the
  downstream effects of ERRα inhibition are the primary focus, and control experiments can
  account for the mitochondrial effects.
- C29 emerges as a more selective ERRα inverse agonist with a cleaner off-target profile in the assays reported.[3] While it demonstrates partial inverse agonist activity compared to XCT-790, its higher potency in the TR-FRET assay and favorable pharmacokinetic properties make it an attractive candidate for in vivo studies and for experiments where minimizing offtarget effects is paramount.[3][4]

The choice between XCT-790 and C29 will ultimately depend on the specific experimental context, the desired level of ERRα inhibition, and the tolerance for off-target activities. This guide provides the necessary data to make an informed decision for your research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERRα Inverse Agonist, C29 Calbiochem | 533659 [merckmillipore.com]
- 4. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of XCT790, an ERRα inverse agonist, on ERα-negative endometrial cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler PMC [pmc.ncbi.nlm.nih.gov]
- 8. XCT-790 Wikipedia [en.wikipedia.org]
- 9. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERRα: a metabolic function for the oldest orphan PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor alpha/co-activator interaction assay: TR-FRET PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. dcreport.org [dcreport.org]
- 17. researchgate.net [researchgate.net]
- 18. Improved dual-luciferase reporter assays for nuclear receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. OUH Protocols [ous-research.no]



- 22. ch.promega.com [ch.promega.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: XCT-790 and C29 as ERRα Inverse Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145478#head-to-head-comparison-of-xct-790-and-c29-err-inverse-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com